molecular formula C11H20N2O4 B558810 1-Boc-4-aminopiperidine-4-carboxylic Acid CAS No. 183673-71-4

1-Boc-4-aminopiperidine-4-carboxylic Acid

Cat. No.: B558810
CAS No.: 183673-71-4
M. Wt: 244.29 g/mol
InChI Key: YNHLVALLAURVJF-UHFFFAOYSA-N
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Description

1-Boc-4-aminopiperidine-4-carboxylic Acid is a Boc-protected piperidine-based amino acid compound . It is a useful fragment for synthesis and has been described to be useful in preparing water-soluble helical peptides . It can also be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

This compound is a useful fragment for synthesis . It has been described to be useful in preparing water-soluble helical peptides . It can also be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C11H20N2O4 . The molecular weight is 244.29 .


Chemical Reactions Analysis

This compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . It is a reactant for the synthesis of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: It has a density of 1.2±0.1 g/cm3 . The boiling point is 380.1±42.0 °C at 760 mmHg . The flash point is 183.7±27.9 °C .

Scientific Research Applications

Synthesis of Triazole-Based Scaffolds

Boc-APCA plays a crucial role in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, key intermediates for the development of triazole-based scaffolds. These scaffolds serve as foundations for creating peptidomimetics and biologically active compounds, including HSP90 inhibitors. A notable method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, showcasing complete regiocontrol and facilitating the synthesis of triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Building Blocks for Pseudopeptide Synthesis

The compound is also foundational in creating novel amino acids such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives. These serve as building blocks for pseudopeptide synthesis, illustrating the flexibility and utility of Boc-APCA derivatives in peptide bond formation and peptide chain elongation without the need for protection of the arylamino group (Pascal et al., 2000).

Biochemical Analysis

Biochemical Properties

1-Boc-4-aminopiperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It is involved in the synthesis of water-soluble highly helical peptides, which are important in the study of protein folding and stability. The compound interacts with several enzymes and proteins, including SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, bradykinin hB2 receptor antagonists, and neurokinin-1 receptor ligands . These interactions are primarily due to the compound’s ability to form stable peptide bonds and its compatibility with various biochemical environments.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits human T lymphocyte proliferation and HIV replication by blocking the production of cytokines such as interleukin 2, which are essential for cell division and growth . Additionally, the compound has been found to inhibit the growth of cancer cells, further demonstrating its potential in therapeutic applications . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the CCR5 receptor, inhibiting its activity and thereby preventing the proliferation of T lymphocytes and the replication of HIV . This binding interaction is crucial for its therapeutic effects. Additionally, the compound’s ability to form stable peptide bonds allows it to interact with various enzymes, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it maintains its inhibitory effects on cellular functions, although the extent of these effects may diminish over time . This stability is crucial for its use in prolonged biochemical experiments and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits T lymphocyte proliferation and HIV replication without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects are important considerations for its therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as SIRT2 inhibitors and bradykinin hB2 receptor antagonists, influencing metabolic flux and metabolite levels . These interactions are essential for its role in modulating biochemical reactions and cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic effects . The compound’s distribution is crucial for its efficacy in biochemical and therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is essential for its function and effectiveness in modulating cellular processes.

Properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHLVALLAURVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351230
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183673-71-4
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 183673-71-4
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